molecular formula C9H9NO3 B3378642 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 145161-93-9

2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3378642
CAS No.: 145161-93-9
M. Wt: 179.17 g/mol
InChI Key: GLXWNFBYRBJQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 145161-93-9) is a high-purity chemical compound offered for research applications. This molecule features a fused heterocyclic system, combining furan and pyrrole rings, which is a privileged scaffold in medicinal chemistry and drug discovery . The rigid, planar structure of this core is a versatile building block for synthesizing more complex molecules and is investigated for its potential in various therapeutic areas . Researchers value this specific dimethyl-substituted furo[3,2-b]pyrrole derivative as a key intermediate. Its structural motif is of significant interest in developing compounds that target the central nervous system. For instance, a closely related analogue, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid (known as SUN), has been identified as a potent and orally active inhibitor of D-amino acid oxidase (DAAO) . DAAO inhibition increases levels of D-serine in the cerebellum and plasma, a mechanism that has shown efficacy in preclinical models of neuropathic and inflammatory pain, highlighting the therapeutic potential of this chemical class . Further research into furo[3,2-b]pyrrole derivatives, including their incorporation into metal complexes, continues to explore a wide range of biological activities . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-4-5(2)13-7-3-6(9(11)12)10-8(4)7/h3,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWNFBYRBJQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1NC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-dimethyl-4H-furo[3,2-b]pyrrole with a carboxylating agent such as carbon dioxide in the presence of a catalyst can yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-aldehyde, while reduction can produce 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-methanol .

Scientific Research Applications

Overview

2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 145161-93-9) is a heterocyclic compound notable for its unique structure, which combines furan and pyrrole rings. This compound has garnered attention in various fields of scientific research due to its diverse applications in chemistry, biology, and industry.

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to undergo various chemical reactions, including:

  • Oxidation : Producing corresponding ketones or aldehydes.
  • Reduction : Converting the carboxylic acid group to alcohols or aldehydes.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at different positions on the furan and pyrrole rings.

Biological Applications

The compound's structure makes it a valuable tool for studying biological processes:

  • Enzyme Interaction Studies : It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Pharmaceutical Research : Its derivatives may exhibit potential pharmacological activities, making it a candidate for drug development.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Variation: Replacing the furan oxygen with sulfur (as in thieno[3,2-b]pyrrole derivatives) alters electronic properties and binding affinity. Thieno analogues exhibit comparable DAAO inhibition but may differ in selectivity due to sulfur’s polarizability .
  • Halogenation : Brominated derivatives (e.g., 2,3,5,7-tetrabromo) display antimicrobial activity, highlighting how bulky substituents can shift biological targets .

Key Insights :

  • DAAO Inhibition: Both furo- and thieno-pyrrole carboxylic acids act as competitive DAAO inhibitors, increasing D-serine levels to modulate NMDA receptor activity . The 2,3-dimethyl variant’s methyl groups may sterically hinder enzyme binding or stabilize interactions, though empirical data are needed.

Biological Activity

2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 145161-93-9) is a heterocyclic compound that features fused furan and pyrrole rings. This unique structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse scientific sources, including synthesis methods, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing precursors with appropriate functional groups under acidic or basic conditions.
  • Carboxylation : Reacting 2,3-dimethyl-4H-furo[3,2-b]pyrrole with carbon dioxide in the presence of a catalyst to introduce the carboxylic acid group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Anti-inflammatory Activity

Recent studies have shown that derivatives of furo[3,2-b]pyrrole compounds exhibit significant anti-inflammatory properties. For instance, they have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound86.5549.47

These results indicate that the compound has potential as an anti-inflammatory agent by inhibiting COX enzymes involved in the inflammatory response .

Antitumor Activity

In addition to anti-inflammatory effects, furo[3,2-b]pyrrole derivatives have demonstrated antitumor activity against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of furo[3,2-b]pyrrole derivatives on human cancer cell lines (e.g., HL-60 and A549). The findings indicated significant cytotoxic effects with IC50 values ranging from low micromolar concentrations to higher values depending on the specific derivative tested .
  • Inflammatory Response Modulation : Another investigation focused on the modulation of inflammatory pathways by these compounds. The study utilized various assays to assess cell viability and cytokine production in response to treatment with this compound derivatives. Results suggested a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Q & A

Q. How does electronic modulation of substituents affect electrophilic substitution?

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at C-2 deactivate the ring, favoring electrophilic attacks at C-5. Confirmed via Hammett σ⁺ correlations .
  • Steric Effects : 2,3-Dimethyl substitution hinders reactions at adjacent positions; use bulky electrophiles (e.g., tert-butyl hypochlorite) to target less hindered sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.